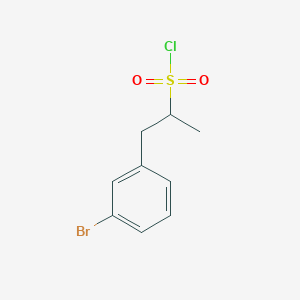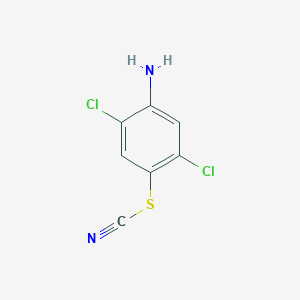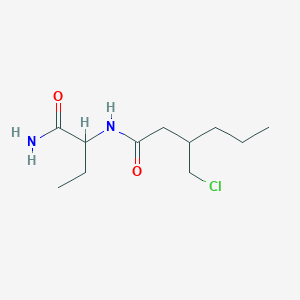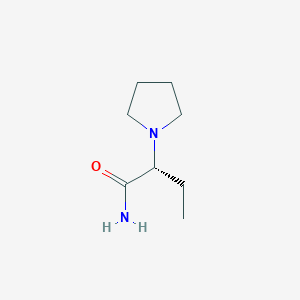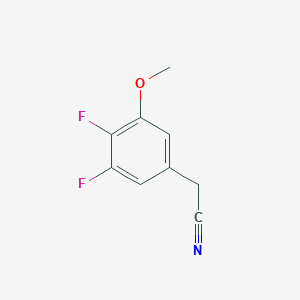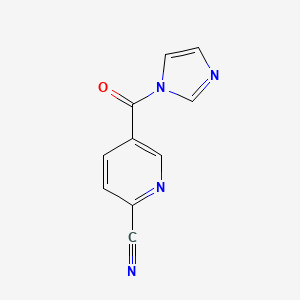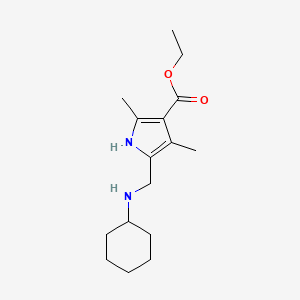![molecular formula C16H16N2O4 B12823486 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is an organic compound with the molecular formula C16H16N2O4 This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and phenylacetic acid.
Formation of Intermediate: The 4-nitrobenzyl chloride is reacted with phenylacetic acid in the presence of a base to form an intermediate compound.
Hydroxylation: The intermediate compound is then hydroxylated using a suitable hydroxylating agent to introduce the hydroxyl group.
Amidation: Finally, the hydroxylated intermediate is subjected to amidation with an amine to form the desired product.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-[2-(4-aminophenyl)ethyl]-2-phenylacetamide: Similar structure but with an amino group instead of a nitro group[][5].
2-Hydroxy-N-[2-(4-methylphenyl)ethyl]-2-phenylacetamide: Similar structure but with a methyl group instead of a nitro group[][5].
Uniqueness
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs[5][5].
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20) |
Clave InChI |
YWGDTDSOHPHFAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



